Amino-PEG8-Acid

Catalog No.
S518605
CAS No.
756526-04-2
M.F
C19H39NO10
M. Wt
441.52
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amino-PEG8-Acid

CAS Number

756526-04-2

Product Name

Amino-PEG8-Acid

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C19H39NO10

Molecular Weight

441.52

InChI

InChI=1S/C19H39NO10/c20-2-4-24-6-8-26-10-12-28-14-16-30-18-17-29-15-13-27-11-9-25-7-5-23-3-1-19(21)22/h1-18,20H2,(H,21,22)

InChI Key

YLKOHZCQTVYVDB-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Amino-PEG8-acid

Description

The exact mass of the compound Amino-PEG8-Acid is 441.2574 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Amino Group (NH2)

    This functional group acts as a reactive site for attaching other molecules. Amino-PEG8-Acid can react with various functional groups like activated NHS esters and carbonyls (ketones and aldehydes) [].

  • Polyethylene Glycol (PEG) Spacer (PEG8)

    This spacer is a hydrophilic chain, meaning it has an affinity for water. The presence of PEG8 enhances the water solubility of the entire molecule and the final conjugate [].

  • Carboxylic Acid (COOH)

    This terminal group can react with primary amine groups to form stable amide bonds. These bonds are crucial for attaching Amino-PEG8-Acid to biomolecules like proteins and antibodies [].

  • Biomolecule Conjugation

    Amino-PEG8-Acid serves as a linker molecule for attaching various biomolecules like drugs, peptides, proteins, and antibodies to other molecules or surfaces [, ]. This conjugation process can improve the properties of the biomolecule, such as increasing its water solubility, reducing aggregation, and enhancing its targeting ability in drug delivery applications [].

  • Surface Modification

    Due to the presence of both amine and carboxylic acid groups, Amino-PEG8-Acid can be used to modify the surface properties of materials. This can be used to create biocompatible surfaces for implants or biosensors [].

Amino-PEG8-Acid is a polyethylene glycol compound featuring an amino group and a terminal carboxylic acid. Its molecular formula is C₁₉H₃₉NO₁₀, and it has a molecular weight of approximately 395.52 g/mol. This compound is characterized by its hydrophilicity, which enhances its solubility in aqueous environments, making it particularly useful in biological and pharmaceutical applications. The presence of the amino group allows for versatile chemical modifications, while the carboxylic acid facilitates conjugation with various biomolecules.

  • Increased Water Solubility: The PEG chain improves the water solubility of the conjugated biomolecule, which is essential for many biological applications [, ].
  • Reduced Immunogenicity: PEGylation (attachment of PEG) can shield the biomolecule from the immune system, making it less likely to be recognized and destroyed as foreign [].

Amino-PEG8-acid is generally considered safe for research purposes when handled appropriately according to laboratory safety guidelines [, ]. However, some safety information is available:

  • Acute Toxicity: Studies indicate that Amino-PEG8-acid may be harmful if swallowed, cause skin irritation, serious eye irritation, and respiratory irritation [].

  • Amine Conjugation: Reacts with carboxylic acids and activated esters (such as NHS esters) to form stable amide bonds.
  • Carbonyl Reactions: The amino group can react with carbonyl compounds (aldehydes and ketones) through nucleophilic addition.
  • Thiol Conjugation: Although less common, the amino group can also interact with thiol groups under specific conditions.

These reactions are critical for bioconjugation processes, allowing the attachment of drugs, proteins, or other biomolecules to the PEG linker for enhanced therapeutic efficacy .

Amino-PEG8-Acid exhibits low toxicity and is generally considered non-immunogenic, which is advantageous for pharmaceutical applications. Its hydrophilic nature aids in increasing the solubility of hydrophobic drugs and improving their bioavailability. Additionally, PEGylation (the process of attaching polyethylene glycol chains to molecules) can prolong the circulation time of therapeutic agents in the bloodstream by reducing renal clearance and immune recognition .

The synthesis of Amino-PEG8-Acid typically involves several steps:

  • Starting Materials: Begin with a suitable polyethylene glycol derivative.
  • Functionalization: Introduce an amino group through reductive amination or by reacting with an amine reagent.
  • Carboxylation: Convert the terminal hydroxyl group into a carboxylic acid via oxidation or direct reaction with appropriate reagents such as succinic anhydride.

These methods allow for precise control over the molecular weight and functional groups, tailoring the compound for specific applications .

Amino-PEG8-Acid has a wide range of applications:

  • Drug Delivery: Enhances solubility and stability of therapeutic agents.
  • Bioconjugation: Used in linking drugs to proteins or antibodies for targeted therapy.
  • Diagnostics: Serves as a linker in imaging agents to improve detection sensitivity.
  • Research Tools: Utilized in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation .

Several compounds share structural similarities with Amino-PEG8-Acid, each offering unique properties:

Compound NameStructure FeaturesUnique Properties
Amino-PEG4-AcidShorter PEG chain (4 units)Faster clearance; lower solubility
Amino-PEG12-AcidLonger PEG chain (12 units)Increased solubility; longer half-life
Aminooxy-PEG8-AcidContains an aminooxy group instead of an amino groupUseful for specific bioconjugation reactions
Biotin-PEG8-AcidBiotin conjugated to PEGStrong affinity for streptavidin; used in assays
Thiol-PEG8-AcidContains a thiol groupReactive towards maleimides for conjugation

Amino-PEG8-Acid stands out due to its optimal balance between hydrophilicity and reactivity, making it suitable for various applications in drug delivery and bioconjugation while maintaining low toxicity profiles .

Purity

>97% (or refer to the Certificate of Analysis)

XLogP3

-4.7

Exact Mass

441.2574

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

Explore Compound Types